![molecular formula C9H13NO B2968480 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1315366-09-6](/img/structure/B2968480.png)

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

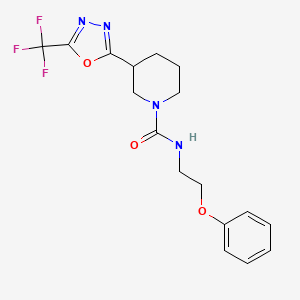

“1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is a chemical compound with the formula C9H13NO . It is a derivative of 7-oxabicyclo[2.2.1]heptane, also known as 1,4-epoxycyclohexane . This compound is part of a class of molecules known as oxabicycloheptanes, which are cyclic ethers .

Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile”, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . The parent 7-oxanorbornane, a key intermediate in the synthesis, can be prepared from the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol .Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is based on the 7-oxabicyclo[2.2.1]heptane skeleton, which is a seven-membered ring with an oxygen atom . The “1,4-Dimethyl” indicates the presence of two methyl groups attached to the first and fourth carbon atoms of the ring. The “2-carbonitrile” indicates the presence of a nitrile group (-C#N) attached to the second carbon atom of the ring .Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane derivatives, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile”, can undergo a variety of chemical reactions. These include acid-induced ethereal bridge nucleophilic displacements, base-induced ethereal bridge opening, and reductive ethereal ring opening .科学的研究の応用

Asymmetric Total Synthesis

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile (referred to as 7-oxanorbornane or 7-oxabicyclo[2.2.1]heptane ) serves as an essential chiron for asymmetric total synthesis. Its unique bicyclic structure allows for stereoselective transformations, making it a valuable building block. Researchers exploit this compound to create enantiomerically enriched natural products and bioactive molecules, including rare sugars, analogues, and monosaccharides .

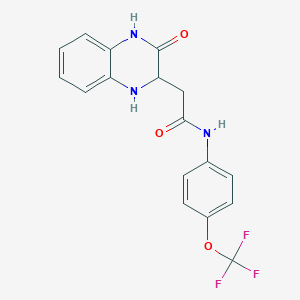

Antitumor and Anticancer Properties

Several derivatives of 7-oxanorbornane exhibit promising antitumor and anticancer activity. For instance, monoamide analogues have demonstrated enhanced antiplasmodial effects compared to norcantharidin. These compounds hold potential for drug development and cancer therapy .

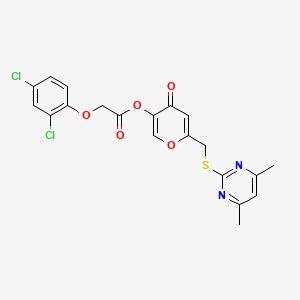

Herbicides and Agricultural Applications

Analogues of 7-oxanorbornane have been explored as herbicides. Their unique structure and biological properties make them interesting candidates for weed control and agricultural applications .

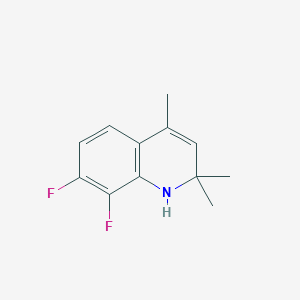

Polymerization and Material Science

The parent 7-oxanorbornane is readily available through Diels–Alder reactions or other synthetic methods. Its derivatives, such as 2-methylidene-7-oxanorbornane, have been used in radical-induced alkene polymerizations. These polymers find applications in material science and engineering .

Flavor and Fragrance Industry

1,4-Cineole (1-isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane) is derived from 7-oxanorbornane. It contributes to the fragrance of various plants and perfumes. The compound has been identified as a key component in essential oils and flavorings .

Biocatalysis and Enzyme Substrates

7-Oxabicyclo[4.1.0]heptan-2-one has been employed as a substrate to study the substrate specificity of certain enzymes. Researchers investigate its reductive reactions using purified recombinant NADPH-dependent 3-quinuclidinone reductases .

特性

IUPAC Name |

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-3-4-9(2,11-8)7(5-8)6-10/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBHWASTCNRNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(O1)(C(C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2968399.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2968407.png)

![1-((1R,5S)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2968408.png)

![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)